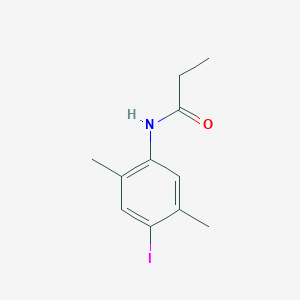![molecular formula C21H21Cl2N5O2S B301650 N-[1-(5-{[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301650.png)
N-[1-(5-{[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-{[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research. Also known as DTTB, this compound has been studied for its potential applications in various fields, including medicine and agriculture.
Mechanism of Action
The mechanism of action of DTTB is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cell proliferation and survival. DTTB has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and physiological effects:
DTTB has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis. In fungi, it inhibits the growth of fungal cells and disrupts their cell membranes. DTTB has also been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS).
Advantages and Limitations for Lab Experiments
DTTB has several advantages for use in lab experiments. It exhibits strong antifungal and anti-cancer activity and is relatively easy to synthesize. However, DTTB has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on DTTB. In medicine, further studies are needed to determine its potential as a cancer treatment. In agriculture, research is needed to determine its effectiveness as a fungicide against various plant pathogens. Additionally, further studies are needed to better understand the mechanism of action of DTTB and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of DTTB involves a series of chemical reactions that require specific reagents and conditions. One method involves the reaction of 2,5-dichloroaniline with ethyl 2-bromoacetate to form 2-(2,5-dichlorophenylamino)-2-oxoethyl acetate. This compound is then reacted with thiosemicarbazide to form 2-(2,5-dichlorophenylamino)-2-oxoethyl thiosemicarbazide. The final step involves the reaction of 2-(2,5-dichlorophenylamino)-2-oxoethyl thiosemicarbazide with 4-methyl-N-(4-methylbenzoyl)benzamide to form DTTB.
Scientific Research Applications
DTTB has been studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anti-cancer properties. Studies have shown that DTTB inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In agriculture, DTTB has been studied for its potential use as a fungicide. Research has shown that DTTB exhibits strong antifungal activity against various plant pathogens.
properties
Molecular Formula |
C21H21Cl2N5O2S |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
N-[1-[5-[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C21H21Cl2N5O2S/c1-12-4-6-14(7-5-12)20(30)24-13(2)19-26-27-21(28(19)3)31-11-18(29)25-17-10-15(22)8-9-16(17)23/h4-10,13H,11H2,1-3H3,(H,24,30)(H,25,29) |
InChI Key |
NBQUDMHJYNADAK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NN=C(N2C)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NN=C(N2C)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-3-(5-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B301567.png)
![4-[(4-{[3-Cyclohexyl-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B301568.png)
![(2Z,5E)-3-cyclohexyl-5-{2,3-dibromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301569.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-adamantanecarboxamide](/img/structure/B301571.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B301573.png)
![N-[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-3-(4-oxo-4H-quinazolin-3-yl)-propionamide](/img/structure/B301574.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301577.png)


![4-[[5-[(3,4-Dichlorophenyl)methylthio]-4-phenyl-1,2,4-triazol-3-yl]methyl]morpholine](/img/structure/B301582.png)
![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301585.png)
![N-[4-(diethylsulfamoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B301586.png)
![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301587.png)
![N-[2-(4-morpholinyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301590.png)